{2-[(4-Chlorophenyl)sulfanyl]-5-methoxyphenyl}methanol
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Overview
Description
{2-[(4-Chlorophenyl)sulfanyl]-5-methoxyphenyl}methanol is an organic compound with the molecular formula C13H11ClOS It is characterized by the presence of a chlorophenyl group, a sulfanyl group, and a methoxy group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {2-[(4-Chlorophenyl)sulfanyl]-5-methoxyphenyl}methanol typically involves the reaction of 4-chlorothiophenol with 5-methoxybenzaldehyde under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or methanol. The reaction mixture is heated to reflux for several hours, followed by cooling and purification to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
{2-[(4-Chlorophenyl)sulfanyl]-5-methoxyphenyl}methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alcohol or amine.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield the corresponding ketone or aldehyde, while reduction can produce the corresponding alcohol or amine .
Scientific Research Applications
{2-[(4-Chlorophenyl)sulfanyl]-5-methoxyphenyl}methanol has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of {2-[(4-Chlorophenyl)sulfanyl]-5-methoxyphenyl}methanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to changes in cellular processes .
Comparison with Similar Compounds
Similar Compounds
{2-[(4-chlorophenyl)sulfanyl]-5-nitrophenyl}methanol: This compound has a similar structure but with a nitro group instead of a methoxy group.
2-[(4-chlorophenyl)sulfanyl]-5-nitrobenzaldehyde: This compound has a similar structure but with an aldehyde group instead of a hydroxyl group
Uniqueness
{2-[(4-Chlorophenyl)sulfanyl]-5-methoxyphenyl}methanol is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The combination of the chlorophenyl, sulfanyl, and methoxy groups provides a distinct set of properties that can be leveraged in various applications .
Properties
CAS No. |
56096-54-9 |
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Molecular Formula |
C14H13ClO2S |
Molecular Weight |
280.8 g/mol |
IUPAC Name |
[2-(4-chlorophenyl)sulfanyl-5-methoxyphenyl]methanol |
InChI |
InChI=1S/C14H13ClO2S/c1-17-12-4-7-14(10(8-12)9-16)18-13-5-2-11(15)3-6-13/h2-8,16H,9H2,1H3 |
InChI Key |
CFWAJIJCGSTLCG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)SC2=CC=C(C=C2)Cl)CO |
Origin of Product |
United States |
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